1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxylic acid group and a benzenesulfonyl group that is further substituted with a chlorine and a nitro group. The molecular formula of this compound is C12H13ClN2O6S, and it has a molecular weight of 348.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the sulfonylation of piperidine-4-carboxylic acid with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The piperidine ring can undergo oxidation to form piperidones under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
- Reduction reactions yield amino derivatives.
- Oxidation reactions yield piperidone derivatives .
Scientific Research Applications
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonyl group can also form covalent bonds with nucleophilic residues in proteins, further contributing to its biological activity .
Comparison with Similar Compounds
- 1-(2-Chloro-4-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
- 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine-4-carboxylic acid
- 1-(2-Chloro-5-nitrobenzenesulfonyl)morpholine-4-carboxylic acid
Comparison: 1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern on the benzenesulfonyl group and the presence of a piperidine ring. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group enhances its potential for bioreduction and cytotoxicity, while the piperidine ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O6S/c13-10-2-1-9(15(18)19)7-11(10)22(20,21)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHNGHSSVLLIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326608-91-7 |
Source
|
Record name | 1-(2-chloro-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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